molecular formula C6H6BrF2NS B6234353 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole CAS No. 1781320-87-3

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole

Cat. No.: B6234353
CAS No.: 1781320-87-3
M. Wt: 242.1
InChI Key:
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Description

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole is an organobromine compound that features a thiazole ring substituted with bromine, difluoroethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

    Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide (e.g., 1,1-difluoroethyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the difluoroethyl group can yield the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of 2-ethyl-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole.

Scientific Research Applications

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting microbial infections or cancer.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-chloro-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole:

    2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-oxazole: Replacement of the sulfur atom with oxygen in the ring structure can significantly change the compound’s properties.

Uniqueness

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1781320-87-3

Molecular Formula

C6H6BrF2NS

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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